N-(3,4-difluorophenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of difluorophenyl and dinitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3,5-dinitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Fluorination: The nitrated benzamide is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 3 and 4 positions of the phenyl ring.
Amidation: The final step involves the reaction of the fluorinated nitrobenzene with an appropriate amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(3,4-difluorophenyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Scientific Research Applications
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3,5-dinitrobenzamide
- N-(3,4-dichlorophenyl)-3,5-dinitrobenzamide
- N-(3,4-difluorophenyl)-2,4-dinitrobenzamide
Uniqueness
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of both electron-withdrawing nitro groups and electron-donating fluorine atoms creates a unique electronic environment that can be exploited in various applications.
Properties
Molecular Formula |
C13H7F2N3O5 |
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Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7F2N3O5/c14-11-2-1-8(5-12(11)15)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
InChI Key |
CJEBWEYQMDIDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F)F |
Origin of Product |
United States |
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